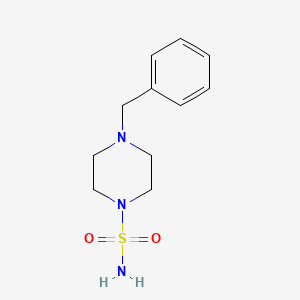

4-Benzylpiperazine-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUGKAXQBUEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperazine and Sulfonamide Scaffolds in Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in modern pharmaceuticals. nih.govnih.gov Its prevalence is not coincidental but rather a testament to its advantageous physicochemical properties. The nitrogen atoms can be readily functionalized, allowing for the modulation of a molecule's solubility, basicity, and conformational characteristics. nih.gov This versatility enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their binding affinity to biological targets. nih.govthieme-connect.de The piperazine scaffold is a key component in drugs across various therapeutic areas, including anticancer, antipsychotic, and antiviral agents. nih.govthieme-connect.de

Similarly, the sulfonamide group (-SO₂NH₂) has a rich history and continues to be a cornerstone of drug design. mdpi.com Initially famed for the discovery of prontosil (B91393) and the subsequent dawn of the antibiotic era, the utility of sulfonamides has expanded far beyond their antibacterial origins. mdpi.comnih.gov This functional group is now integral to a diverse range of therapeutics, including diuretics, hypoglycemic agents, and protease inhibitors. mdpi.comosti.gov The sulfonamide moiety's ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets contribute to its sustained importance in medicinal chemistry. mdpi.com The hybridization of the sulfonamide group with other pharmacophores, such as the piperazine ring, is a modern strategy to develop novel compounds with enhanced or unique biological activities. nih.gov

A Look Back: the Historical Journey of Piperazine and Sulfonamide Derivatives

General Synthetic Strategies for Sulfonamide Formation

The formation of the sulfonamide bond is a cornerstone of many synthetic routes targeting biologically active molecules. Traditional methods often rely on the reaction of a sulfonyl chloride with an amine. nih.gov However, the instability of sulfonyl chlorides and the harsh conditions sometimes required have prompted the development of alternative methodologies. acs.org

Aminolysis Approaches utilizing p-Nitrophenylsulfonates

A significant advancement in sulfonamide synthesis involves the use of p-nitrophenylsulfonates as stable and effective sulfonylating agents. acs.orgnih.gov This method offers a milder alternative to the often harsh conditions required for reactions with sulfonyl chlorides. acs.org The p-nitrophenoxide group serves as an excellent leaving group, facilitating the nucleophilic attack by an amine to form the desired sulfonamide. acs.org

This strategy has proven particularly useful in the synthesis of complex molecules, such as potent and selective adenosine (B11128) A2B receptor antagonists. acs.orgnih.gov For instance, the reaction of p-nitrophenoxysulfonylphenylxanthine derivatives with a wide range of amines, including N-benzylpiperazine, has been shown to produce the corresponding sulfonamides in good to excellent yields. nih.gov This approach avoids the use of pyridine (B92270) and features relatively short reaction times and straightforward purification. acs.org

The utility of this method is highlighted in the synthesis of 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine, a potent A2B receptor antagonist. nih.gov Standard methods for creating this sulfonamide were either unsuccessful or resulted in very low yields. nih.gov The aminolysis of the corresponding p-nitrophenylsulfonate, however, provided a viable and efficient route to this important compound. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Benzylic Sulfonamides

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and their application has been extended to the synthesis of benzylic sulfonamides. acs.orgnih.gov This approach provides a versatile and efficient two-step strategy to access a diverse range of functionalized benzylic sulfonamides, often overcoming the limitations of traditional methods that may involve free-radical processes or harsh oxidizing conditions. acs.org

One such strategy involves the palladium-catalyzed α-arylation of activated methanesulfonamides with aryl halides. acs.org The resulting α-arylated sulfonamides can then undergo a metathesis reaction with various amines to furnish the desired benzylic sulfonamides. nih.gov This method is noted for its broad scope with respect to both the aryl halide and the amine coupling partners. acs.org

Another innovative palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chlorides in situ under mild conditions. nih.gov These intermediates can then react with amines to produce aryl sulfonamides. This process is highly regioselective and tolerates a wide variety of functional groups, allowing for the synthesis of sulfonamides with substitution patterns that are not accessible through traditional electrophilic aromatic substitution reactions. nih.gov Furthermore, palladium catalysis can be employed for the selective benzylic C-H alkylation of aromatic sulfonamides with maleimides, offering a direct method for functionalizing the benzylic position. acs.org

Synthesis of Piperazine-Sulfonamide Hybrid Compounds

The combination of piperazine and sulfonamide moieties within a single molecular framework has led to the development of hybrid compounds with significant therapeutic potential. hilarispublisher.comnih.gov These hybrids are of interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. hilarispublisher.comresearchgate.net The synthesis of these compounds typically involves the reaction of a piperazine derivative with a suitable sulfonyl chloride. hilarispublisher.commdpi.com

For example, new sulfonamide derivatives incorporating a piperazine ring and an imidazo[1,2-b]pyridazine (B131497) moiety have been synthesized. hilarispublisher.com This was achieved by first reacting a substituted 6-chloroimidazo[1,2-b]pyridazine (B1266833) with homopiperazine, followed by reaction with an alkyl or aryl sulfonyl chloride in the presence of a base like triethylamine. hilarispublisher.com Similarly, novel benzene (B151609) sulfonamide-piperazine hybrids have been designed and synthesized to explore their antioxidant and enzyme inhibitory activities. nih.gov

The development of potent HIV-1 protease inhibitors has also utilized the piperazine-sulfonamide scaffold. nih.govosti.gov In one approach, a bicyclic piperazine sulfonamide core was designed to interact with key residues in the HIV-1 protease active site. The synthesis of this core involved the sulfonylation of a piperazine intermediate. nih.gov This highlights the strategic incorporation of the piperazine-sulfonamide motif to achieve high binding affinity and antiviral activity. nih.gov

Utility of 4-Benzylpiperazine-1-sulfonamide as a Versatile Building Block in Organic Synthesis

4-Benzylpiperazine itself is a valuable building block in organic synthesis, primarily because the benzyl (B1604629) group can be easily removed by hydrogenolysis, allowing for the preparation of monosubstituted and unsymmetrically disubstituted piperazines. orgsyn.org When incorporated into the this compound structure, this feature allows the sulfonamide-bearing piperazine to be further functionalized at the N4 position after debenzylation.

The piperazine-sulfonamide core is a key pharmacophore in a variety of biologically active molecules. hilarispublisher.comresearchgate.net For instance, derivatives of 4-benzylpiperazine have been synthesized and evaluated as potent sigma receptor ligands. nih.gov The synthesis of these compounds often involves the N-alkylation or N-arylation of the piperazine nitrogen.

Furthermore, the sulfonamide group itself can be a handle for further synthetic transformations. While the primary focus is often on the biological activity conferred by the sulfonamide group, its chemical properties can also be exploited. The synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives demonstrates how a piperazine-sulfonamide moiety can be incorporated into more complex heterocyclic systems. researchgate.net In this case, the piperazine nitrogen acts as a nucleophile, displacing a chlorine atom on the quinoline (B57606) ring.

The synthesis of molecularly imprinted polymers (MIPs) for benzylpiperazine also showcases the chemical versatility of this scaffold, where derivatives can be prepared to act as templates for creating selective binding sites. mdpi.com

Biological Activity and Pharmacological Investigations of 4 Benzylpiperazine 1 Sulfonamide and Analogues

Enzyme Inhibition Studies

The core structure of 4-benzylpiperazine-1-sulfonamide, featuring a piperazine (B1678402) ring linked to both a benzyl (B1604629) group and a sulfonamide moiety, has served as a versatile scaffold for the development of various enzyme inhibitors. Researchers have systematically modified this structure to probe its interaction with a range of enzymatic targets.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Derivatives of benzenesulfonamide (B165840) and piperazine have been extensively studied for their ability to inhibit various human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govmdpi.com

Studies on 4-(guanidino)benzenesulfonamide derivatives, which share the sulfonamide-phenyl core, have revealed potent and selective inhibition of specific CA isoforms. For instance, benzyl-substituted derivatives have demonstrated significant selectivity for the brain-associated hCA VII isoform over the more ubiquitous hCA I and II. nih.govresearchgate.net One such derivative, 4-Benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboximidamide, showed a Ki of 7.8 nM against hCA VII. nih.gov

In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to piperazine sulfonamides, a benzyl derivative (compound 11) emerged as a highly potent and selective inhibitor of hCA XII, with a Ki of 2.7 nM. nih.gov This compound was approximately 17-fold more selective for hCA XII over hCA I and 13-fold more selective over hCA II. nih.gov The introduction of different substituents on the benzyl ring and modifications of the piperazine linker have been shown to fine-tune the inhibitory potency and selectivity against different CA isoforms. nih.govmdpi.com

Derivatives of 1-benzylpiperazine (B3395278) have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission and often targeted in Alzheimer's disease research. nih.gov A study on benzenesulfonamide-piperazine hybrids identified compounds with good inhibitory potential against both AChE and BChE. nih.gov

For example, in one study, the best inhibitory activity against AChE was observed with compound 5 (IC50: 1.003 mM), while compounds 2 and 5 showed the best inhibition against BChE (IC50: 1.008 mM). nih.gov Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found that a compound with a chlorine on the ortho position of the benzyl ring exhibited the highest potency against AChE (IC50 = 0.91 µM). nih.gov Research on hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines also demonstrated significant BChE inhibitory activity. researchgate.net Specifically, one hybrid compound showed effective inhibition against both AChE (IC50 = 1.75 µM) and BChE (IC50 = 5.61 µM). researchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Benzene (B151609) sulfonamide-piperazine hybrids have been explored for their tyrosinase inhibitory activity. nih.gov In one study, compound 4 from this series was identified as having the best tyrosinase inhibition, with an IC50 value of 1.19 mM. nih.gov

Further research into [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds led to the discovery of a potent competitive tyrosinase inhibitor. nih.gov The compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, demonstrated an IC50 of 0.18 µM, which was approximately 100 times more active than the reference compound, kojic acid (IC50 = 17.76 µM). nih.gov

Inhibitors of α-amylase and α-glucosidase are investigated for their potential in managing type 2 diabetes by controlling post-prandial hyperglycemia. Studies on benzenesulfonamide-piperazine hybrids revealed that while they had poor inhibitory potential against α-amylase, they were effective against α-glucosidase. nih.gov The most potent α-glucosidase inhibitor from this series was compound 3 , with an IC50 value of 1.000 mM. nih.gov

Another study focused on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, which demonstrated potent, noncompetitive inhibition of yeast α-glucosidase. tubitak.gov.tr The research highlighted that halogen substitutions on the benzene ring and the length of the oxoalkyl groups were crucial for the inhibitory activity. tubitak.gov.tr

The piperazine sulfonamide scaffold has also been explored for its antiviral properties. Specifically, piperazinylbenzenesulfonamides have been identified as inhibitors of Hepatitis C Virus (HCV) entry into liver cells. nih.gov A high-content screening of biologically active compounds identified SB258585, a known serotonin (B10506) receptor 6 antagonist with a piperazinylbenzenesulfonamide structure, as a novel inhibitor of HCV entry. nih.gov

Further investigation showed that SB258585 and the structurally similar compound SB399885 inhibit a late stage of HCV entry. nih.gov The mechanism involves the modulation of the cellular localization of the tight junction protein claudin-1 (CLDN1), which is a crucial co-receptor for the virus. nih.gov This action was found to be independent of serotonin receptor 6 and instead involved the protein kinase A (PKA) pathway. nih.gov

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades the endocannabinoid anandamide (B1667382). nih.govlookchem.com Inhibiting FAAH increases anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the side effects of direct cannabinoid receptor agonists. nih.govnih.gov Piperidine (B6355638) and piperazine derivatives have been developed as potent and selective FAAH inhibitors. nih.govgoogle.com

A series of carbamate (B1207046) inhibitors based on piperidine and piperazine scaffolds showed potent nanomolar inhibitory activity against human and rat FAAH. nih.gov These inhibitors were highly selective, not affecting other serine hydrolases or cannabinoid receptors. nih.gov In particular, inhibitors 9 and 31 from this series were shown to be highly selective for FAAH in the brain and provided protection against excitotoxic damage in rat hippocampal slice cultures. nih.gov

Receptor Ligand Binding and Modulation

Adenosine (B11128) Receptor Antagonism (e.g., A2B Receptor)

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are analogues of this compound, have been synthesized and evaluated for their activity at adenosine A2B receptors. nih.gov These studies have led to the discovery of potent and highly selective A2B antagonists with subnanomolar affinity. nih.gov

Notably, two compounds have demonstrated exceptional potency:

1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine (PSB-09120) , with a Ki value of 0.157 nM at the human A2B receptor. nih.gov

8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-0788) , with a Ki value of 0.393 nM at the human A2B receptor. nih.gov

Furthermore, 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603) was identified as a highly specific A2B antagonist, displaying a Ki value of 0.553 nM for the human A2B receptor. nih.gov This compound showed negligible affinity for human and rat A1 and A2A receptors, as well as human A3 receptors, at concentrations up to 10 microM. nih.gov A tritiated version of PSB-603 has been developed as a radioligand for the selective labeling of both human and rodent A2B receptors. nih.gov

Table 1: Adenosine A2B Receptor Antagonist Activity

| Compound | Ki (human A2B) | Notes |

| PSB-09120 | 0.157 nM | High potency |

| PSB-0788 | 0.393 nM | High potency |

| PSB-603 | 0.553 nM | High selectivity for A2B receptor |

Sigma Receptor Ligand Properties (e.g., Sigma-1 Receptor)

Researchers have synthesized and assessed a new series of 4-benzylpiperazine ligands for their potential as sigma-1 (σ1) receptor ligands. nih.gov In vitro binding assays revealed that these ligands exhibit low nanomolar affinity for σ1 receptors and high selectivity over σ2 receptors. nih.gov

Key findings from these studies include:

The five synthesized ligands (BP-CH3, BP-F, BP-Br, BP-I, and BP-NO2) showed Ki values for σ1 receptors ranging from 0.43 to 0.91 nM. nih.gov

The selectivity for σ1 over σ2 receptors was significant, with Kiσ2/Kiσ1 ratios between 52 and 94. nih.gov

The X-ray crystal structure of one of the ligands, BP-Br, was determined. nih.gov

A radioiodinated version, [(125)I]BP-I, was developed and showed a logD value of 2.98, suggesting good potential for brain uptake. nih.gov

Biodistribution studies in mice indicated that [(125)I]BP-I accumulates in organs known to have high concentrations of σ1 receptors, such as the brain, lung, kidney, heart, and spleen. nih.gov

The specific binding of [(125)I]BP-I to σ1 receptors in vivo was confirmed through blocking studies with haloperidol. nih.gov

Table 2: Sigma-1 Receptor Ligand Properties

| Ligand | Ki (σ1 Receptor) | Ki (σ2 Receptor) | Selectivity (Kiσ2/Kiσ1) |

| BP-CH3 | 0.43 - 0.91 nM | 40 - 61 nM | 52 - 94 |

| BP-F | 0.43 - 0.91 nM | 40 - 61 nM | 52 - 94 |

| BP-Br | 0.43 - 0.91 nM | 40 - 61 nM | 52 - 94 |

| BP-I | 0.43 - 0.91 nM | 40 - 61 nM | 52 - 94 |

| BP-NO2 | 0.43 - 0.91 nM | 40 - 61 nM | 52 - 94 |

Serotonin Receptor Interactions (e.g., 5HT2C, 5HT2B)

The interactions of benzylpiperazine and its analogues with serotonin receptors, particularly the 5-HT2C and 5-HT2B subtypes, have been a subject of investigation. 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a related compound, is known to act as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. europa.eu The biological activity of benzylpiperazine itself is thought to be mediated in part through its effects on 5-HT uptake and 5-HT1 antagonism. mdpi.com

Studies on substituted phenylpiperazines have aimed to understand the structural basis for their activity at the 5-HT2C receptor. nih.gov By examining the crystal structures and conformational properties of several phenylpiperazines, researchers have hypothesized that a co-planar conformation between the piperazine and phenyl rings is responsible for activating the 5-HT2C receptor. nih.gov This hypothesis was supported by the correct prediction of the antagonist and agonist activities of two novel ligands, 1-(2-methoxyphenyl)piperazine (B120316) (oMPP) and 1-(3-methoxyphenyl)piperazine (B98948) (mMPP), respectively. nih.gov

The 5-HT2B receptor, which shares significant homology with the 5-HT2C receptor, is implicated in various physiological processes, including those in the nervous system. nih.gov

Neurotransmitter System Interactions

Monoamine Transporter Uptake Inhibition (Norepinephrine, Dopamine (B1211576), Serotonin Transporters)

Benzylpiperazine (BZP) exhibits a mixed mechanism of action, influencing both the serotonergic and dopaminergic systems. wikipedia.org It acts on the serotonin reuptake transporter, leading to increased extracellular serotonin levels. wikipedia.org Its effect on the norepinephrine (B1679862) and dopamine reuptake transporters is less potent. wikipedia.org BZP also functions as an antagonist at the alpha2-adrenoceptor, which further enhances the release of noradrenaline. wikipedia.org

Neurotransmitter Efflux Mechanisms

Research has shown that BZP's mechanism of action is similar to that of MDMA, involving the monoamine transporters. caymanchem.comcaymanchem.com Specifically, BZP induces the release of dopamine, norepinephrine, and serotonin. One study quantified the potency of BZP for releasing these neurotransmitters, reporting EC50 values of 175 nM for the dopamine transporter (DAT), 62 nM for the norepinephrine transporter (NET), and 6050 nM for the serotonin transporter (SERT). wikipedia.org This profile indicates a preferential action on norepinephrine and dopamine release over serotonin. wikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1) Binding

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a novel pharmacological target for treating neuropsychiatric conditions like schizophrenia, as it modulates dopaminergic and serotonergic systems. researchgate.netresearchgate.net TAAR1 is a G protein-coupled receptor that responds to endogenous trace amines, which are structurally related to classic monoamine neurotransmitters. researchgate.net

While direct studies on this compound binding to TAAR1 are not prominent in the available literature, research into structurally related compounds suggests the piperazine moiety is a key feature for TAAR1 agonism. researchgate.net For instance, novel TAAR1 chemotypes, including piperazine-containing biguanides, have been developed and shown to possess micromolar activity at the receptor. researchgate.net Molecular modeling studies have further indicated that the protonated piperazine ring of some candidate molecules can mimic the amino-group of known TAAR1 agonists, fitting into the receptor's binding cavity. nih.gov This suggests that the piperazine scaffold, as present in this compound, is a promising area for the rational design of new TAAR1 ligands. researchgate.net The development of such agonists is seen as a revolutionary strategy for treating schizophrenia, potentially offering efficacy without the motor, metabolic, or endocrine side effects associated with traditional D2 receptor blockade. youtube.com

Broad-Spectrum Biological Effects and Potential Research Avenues

Analogues of this compound have been investigated for a wide array of biological effects, revealing their potential in diverse fields of therapeutic research.

Oxidative stress is a key factor in numerous diseases, making the search for effective antioxidants a priority in drug discovery. Hybrid molecules combining benzene sulfonamide with piperazine derivatives have been synthesized and evaluated for their antioxidant capacities. In one study, a series of six such compounds were tested using various assays, including DPPH, ABTS, FRAP, CUPRAC, and phosphomolybdenum methods. The results indicated that the compounds possess high antioxidant capacity. nih.gov

One particular analogue demonstrated superior activity compared to reference standards in the FRAP, CUPRAC, and phosphomolybdenum assays, while also showing moderate capacity in DPPH and ABTS assays. nih.gov

Table 1: Antioxidant Activity of a Lead Benzene Sulfonamide-Piperazine Hybrid (Compound 4)

| Assay | IC₅₀ (mM) | Comparative Activity |

|---|---|---|

| FRAP | 0.08 | Higher than references |

| CUPRAC | 0.21 | Higher than references |

| Phosphomolybdenum | 0.22 | Higher than references |

| DPPH | Moderate | Moderate activity |

| ABTS | Moderate | Moderate activity |

Data sourced from a 2024 study on novel benzene sulfonamide-piperazine hybrids. nih.gov

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The piperazine sulfonamide scaffold is an attractive framework for this purpose due to its cost-effectiveness and low toxicity. researchgate.net

Research has explored various derivatives for their antimicrobial properties. For example, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids showed excellent activity against Mycobacterium tuberculosis with low cytotoxicity. researchgate.net In another study, newly synthesized piperazine derivatives were screened against S. aureus and E. coli, with some compounds showing very good activity at a concentration of 100µg/ml when compared to the standard drug, ciprofloxacin. researchgate.net Furthermore, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have demonstrated significant antibacterial activity, particularly against Gram-negative strains like E. coli. researchgate.net These findings underscore the potential of piperazine sulfonamide analogues as a basis for developing new antimicrobial therapies.

Chronic inflammation is linked to a variety of diseases, including cancer. google.com Consequently, compounds with anti-inflammatory properties are of significant interest. Piperazine derivatives have been identified as attractive candidates for developing new anti-inflammatory drugs. mdpi.com

One study investigated the anti-inflammatory effects of the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008). In a carrageenan-induced paw edema test, LQFM-008 significantly reduced edema at doses of 15 and 30 mg/kg. mdpi.com In a carrageenan-induced pleurisy model, the compound also reduced both cell migration and protein exudation, key markers of inflammation. mdpi.com These findings suggest that piperazine-based compounds can exert potent anti-inflammatory effects, making them a promising avenue for further research. mdpi.com

The piperazine scaffold is present in numerous FDA-approved anticancer drugs, and its derivatives are actively being explored for new cancer therapies. researchgate.net The flexible nature of the piperazine ring is considered advantageous in designing highly effective anticancer agents. researchgate.net

Several studies have highlighted the potential of piperazine sulfonamide analogues in oncology:

Benzamide-piperazine-sulfonamide hybrids have been synthesized and evaluated for in vitro cytotoxicity against five human cancer cell lines. Certain compounds displayed significant activity, with the T98G (brain cancer) cell line being the most sensitive. researchgate.net

Piperazine-linked arylsulfonyl–bergenin (B1666849) hybrids showed excellent, cell-specific cytotoxic activity against tongue cancer cell lines (CAL-27 and SCC09) with IC₅₀ values ranging from 15.41–92.9 μM, while showing no toxicity to normal human lung epithelial cells. nih.gov

Novel vindoline–piperazine conjugates have demonstrated significant antiproliferative effects across the NCI60 panel of human tumor cell lines. mdpi.com Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent against breast cancer and non-small cell lung cancer cell lines, respectively. mdpi.com

Table 2: Selected Anticancer Activity of Piperazine Sulfonamide Analogues

| Compound Type | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Benzamide-piperazine-sulfonamide hybrids | T98G (Brain), HeLa (Cervical), A375 (Skin) | Significant cytotoxic activity (IC₅₀ = 24.2–38.2 µM) researchgate.net |

| Arylsulfonylpiperazine-bergenin hybrids | CAL-27, SCC09 (Tongue) | Excellent cytotoxic activity (IC₅₀ range 15.41–92.9 μM) nih.gov |

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | High potency (GI₅₀ = 1.00 μM) mdpi.com |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate | HOP-92 (Non-small cell lung) | High potency (GI₅₀ = 1.35 μM) mdpi.com |

These studies collectively indicate that piperazine sulfonamide derivatives are a rich source for the discovery of novel and targeted anticancer agents. nih.govresearchgate.netresearchgate.net

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. google.comnih.gov There is a critical need for neuroprotective and neurorestorative agents that can halt or reverse this damage.

Recent research has identified piperazine-based sulfonamides as promising neuroprotective agents. google.com A patent application describes novel compounds of this class for the treatment of neurological disorders, citing their potential to promote survival in affected neuronal pathways by acting on the GFRα1-RET receptor target. google.com This receptor is crucial for the survival of various neurons. google.com

Furthermore, related piperazine compounds have been shown to reduce both amyloid and Tau pathology and preserve memory in preclinical models of Alzheimer's disease. nih.gov In other research, specific sulfonamide derivatives demonstrated an ability to inhibit the fibrillization of both α-synuclein and hyperphosphorylated tau, proteins whose aggregation is a hallmark of neurodegenerative conditions. nih.gov These findings position piperazine sulfonamides as a key molecular scaffold for the development of future therapies targeting neurodegeneration. google.comnih.gov

Anticonvulsant Activity Exploration

The therapeutic landscape for epilepsy is continually evolving, with a persistent search for novel anticonvulsant agents that offer improved efficacy and fewer side effects. Within this context, derivatives of piperazine have been a subject of interest. Research into a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which incorporate an arylpiperazine moiety, has shown promising anticonvulsant activity. mdpi.com These compounds were evaluated in established preclinical models of epilepsy, including the maximal electroshock (MES) and the 6 Hz seizure tests. mdpi.com

Initial screenings at a dose of 100 mg/kg identified several compounds with weak to moderate activity in the MES test. mdpi.com However, more potent activity was observed in the 6 Hz test, where eight of the synthesized compounds demonstrated anticonvulsant effects. mdpi.com One of the most active substances, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a particularly strong profile. mdpi.com This compound provided 100% protection in the MES test and 75% protection in the 6 Hz test, indicating a broad spectrum of anticonvulsant action. mdpi.com The potency of these compounds appears to be influenced by the presence of a chlorine atom on the phenyl ring of the arylpiperazine group. mdpi.com

Furthermore, studies on N-benzyl 3-methoxypropionamides have also contributed to the understanding of anticonvulsant properties within this chemical space. Both (R) and (S) enantiomers of one such compound showed nearly equal anticonvulsant activity in the MES-induced seizure test in mice. nih.gov While direct studies on this compound are limited, the activity of these related piperazine derivatives suggests that the piperazine scaffold is a viable pharmacophore for the development of new anticonvulsant drugs. mdpi.comresearchgate.net The recreational drug Benzylpiperazine (BZP) has been associated with adverse effects, including seizures. wikipedia.org

Table 1: Anticonvulsant Activity of Select Piperazine Derivatives

| Compound | Test Model | Dose (mg/kg) | Protection (%) | Reference |

|---|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 100 | 100% | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | 100 | 75% | mdpi.com |

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | MES (rat, oral) | 62 (ED50) | N/A | nih.gov |

Antiviral Research

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, and its incorporation into various heterocyclic structures has led to the discovery of potent antiviral agents. mdpi.com Research in this area has extended to piperazine sulfonamide derivatives, with a focus on their potential to inhibit viral replication, particularly in the context of Human Immunodeficiency Virus (HIV). mdpi.comnih.gov

A study focused on the design and synthesis of benzenesulfonamide-containing phenylalanine derivatives incorporating a piperazine moiety identified novel compounds with significant anti-HIV-1 activity. nih.gov One of the lead compounds from this series demonstrated antiviral activity that was 5.78 times more potent than the reference compound PF-74. nih.gov Notably, this compound also exhibited activity against HIV-2, with a potency nearly 120 times greater than PF-74. nih.gov The mechanism of action for these compounds appears to be interference with the HIV-1 capsid. nih.gov

A broader review of sulfonamides with heterocyclic peripheries highlights their extensive antiviral potential against a range of viruses, including HIV, coxsackievirus, and adenoviruses. mdpi.com The versatility of the sulfonamide group, which can be readily modified, allows for the fine-tuning of antiviral activity. mdpi.com For instance, 2-phenylpiperazine (B1584378) derivatives featuring a benzofuran-2-yl group have been developed as potential antiviral agents with increased therapeutic activity. google.com These findings underscore the importance of the piperazine sulfonamide scaffold in the ongoing search for new and effective antiviral therapies.

Table 2: Anti-HIV Activity of Select Piperazine Sulfonamide Analogues

| Compound | Virus Strain | EC50 (nM) | Reference |

|---|---|---|---|

| Compound 11l (Benzenesulfonamide-piperazinone derivative) | HIV-1 (NL4-3) | Potency 5.78-fold > PF-74 | nih.gov |

| Compound 11l (Benzenesulfonamide-piperazinone derivative) | HIV-2 (ROD) | 31 | nih.gov |

Antimalarial Research

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new antimalarial agents. Piperazine sulfonamides have been identified as a promising class of compounds in this therapeutic area. nih.gov A high-throughput screening program initially identified two piperazine sulfonamides with activity against P. falciparum. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that while certain structural modifications were tolerated or even beneficial, the thiourea (B124793) group was critical for antiplasmodial activity. nih.gov

Further investigations into N-arylpiperazine derivatives have also shown their potential as antimalarial agents. researchgate.net The antimalarial effect of mono- and di-substituted piperazines has been demonstrated against both chloroquine-sensitive and resistant strains of P. falciparum. researchgate.net SAR studies have indicated that a free amino group is often essential for inhibitory activity. researchgate.net

In a separate study, a series of novel sulfonamide-based coumarin- nih.govnih.govsigmaaldrich.com-triazole conjugates were synthesized and evaluated for their in vitro antimalarial activity against the 3D7 strain of P. falciparum. niscpr.res.in Several of these compounds displayed significant activity, with the most potent having an IC50 value of 3.64 µM. niscpr.res.in These findings highlight the potential of combining the sulfonamide moiety with other heterocyclic systems to create effective antimalarial drugs. niscpr.res.in

Table 3: Antimalarial Activity of Select Sulfonamide and Piperazine Derivatives

| Compound Class/Name | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Piperazine sulfonamides | P. falciparum | Active in high-throughput screen | nih.gov |

| Sulfonamide coumarin- nih.govnih.govsigmaaldrich.com-triazole conjugate (Compound 7c) | P. falciparum (3D7 strain) | 3.64 µM | niscpr.res.in |

| Sulfonamide coumarin- nih.govnih.govsigmaaldrich.com-triazole conjugate (Compound 7b) | P. falciparum (3D7 strain) | 3.68 µM | niscpr.res.in |

Anthelmintic Research

Helminth infections remain a significant global health problem, and the development of new anthelmintic drugs is crucial to combat these parasitic diseases. The piperazine nucleus is a well-known scaffold in anthelmintic chemotherapy. researchgate.net Research has explored the potential of various piperazine derivatives in this domain.

Studies on benzimidazole (B57391) derivatives containing a piperazine skeleton have demonstrated their potential as anthelmintic agents. mdpi.com A series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and evaluated for their activity against experimental infections of Trichinella spiralis. nih.govsigmaaldrich.com These compounds represent a hybridization of two established anthelmintic pharmacophores.

More recent research on benzimidazole derivatives with a piperazine fragment at the C-2 position has further elucidated their anthelmintic properties. mdpi.com These compounds were tested for their in vitro larvicidal activity against T. spiralis. One compound, in particular, demonstrated exceptional efficacy, achieving a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. mdpi.com The lethal effect of these compounds on the muscle larvae of T. spiralis was found to be both time- and dose-dependent. mdpi.com The structure-activity relationship is a key focus in designing more potent anthelmintics based on these novel benzimidazole derivatives. researchgate.net

**Table 4: Anthelmintic Activity of Select Piperazine-Containing Benzimidazoles against *T. spiralis***

| Compound | Concentration (µg/mL) | Exposure Time (h) | Mortality Rate / Activity Reduction (%) | Reference |

|---|---|---|---|---|

| Compound 7c | 100 | 48 | 92.7% | mdpi.com |

| Compound 7a | 100 | 48 | Twice the rate of compound 6 | mdpi.com |

| Compound 6 | 100 | 48 | 33.8% | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of compounds centered around the 4-benzylpiperazine-1-sulfonamide core is intrinsically linked to several key pharmacophoric features. Analysis of related structures, such as those developed as glycine (B1666218) transporter-1 (GlyT-1) inhibitors, reveals a general pharmacophore model. nih.govresearchgate.net This model suggests that the piperazine (B1678402) ring acts as a central scaffold, orienting the benzyl (B1604629) and sulfonamide groups in a specific spatial arrangement necessary for target engagement.

The essential components for biological activity can be broken down as follows:

The Benzyl Group: This lipophilic group is often crucial for establishing hydrophobic interactions within the binding pocket of a biological target. The aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues.

The Piperazine Ring: This heterocyclic amine serves as a key linker. Its conformational flexibility allows the benzyl and sulfonamide moieties to adopt an optimal orientation for binding. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

The Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This allows for strong, directional interactions with the target protein, significantly contributing to binding affinity.

In related series of compounds, such as certain sigma (σ) receptor ligands, the basic nitrogen of the piperazine ring is a key pharmacophoric element for interacting with the receptor. researchgate.net While the primary focus of this article is the sulfonamide derivative, it is noteworthy that the nitrogen atom at position 1 of the piperazine ring is fundamental for the structural integrity and electronic properties of the molecule.

Impact of Substituent Patterns on Biological Potency and Selectivity

The potency and selectivity of this compound analogs can be finely tuned by introducing various substituents at different positions on the molecule. Research on related compound series provides valuable insights into these effects. nih.govresearchgate.netresearchgate.net

Substitutions on the Benzyl Ring:

Modifications to the phenyl ring of the benzyl group can significantly alter the compound's activity. The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the ring and its ability to engage in specific interactions. For instance, in related series of inhibitors, the placement of small, lipophilic substituents on the aromatic ring has been shown to enhance potency.

Substitutions on the Sulfonamide Nitrogen:

The nature of the substituent on the sulfonamide nitrogen (the R group in -SO₂NHR) is a critical determinant of biological activity. In a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1, the propyl group on the sulfonamide was found to be optimal. nih.govresearchgate.net This suggests that a small, lipophilic alkyl group at this position can be beneficial for activity. The presence of a hydrogen atom, as in the parent this compound, provides a hydrogen bond donor, which can be critical for interaction with certain targets.

The following table summarizes the impact of hypothetical substitutions on the biological activity, based on findings from related compound series.

| Substitution Position | Substituent Type | Predicted Impact on Potency | Rationale |

| Benzyl Ring (para-position) | Small, lipophilic (e.g., -CH₃, -Cl) | Increase | Enhances hydrophobic interactions. |

| Benzyl Ring (ortho- or meta-position) | Bulky groups | Decrease | Potential for steric hindrance in the binding pocket. |

| Sulfonamide Nitrogen | Small alkyl (e.g., -CH₂CH₂CH₃) | Increase (for some targets) | Optimizes lipophilicity and interaction with specific pockets. nih.govresearchgate.net |

| Sulfonamide Nitrogen | Large, bulky groups | Decrease | May disrupt key hydrogen bonding interactions. |

Optimization Strategies for Lead Structures through Chemical Modification

Once a lead compound with the this compound core is identified, several optimization strategies can be employed to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile.

One key strategy involves the exploration of a diverse range of substituents on the benzyl ring. A systematic variation of functional groups, from simple halogens to more complex ethers and alkyl chains, can help to map the steric and electronic requirements of the target's binding site.

Another important avenue for optimization is the modification of the sulfonamide group. While the unsubstituted sulfonamide provides a valuable hydrogen bond donor, N-alkylation can modulate the compound's lipophilicity and metabolic stability. As seen in the development of GlyT-1 inhibitors, a propyl group on the sulfonamide was found to be advantageous. nih.govresearchgate.net

Furthermore, bioisosteric replacement is a powerful tool in lead optimization. For example, the sulfonamide group could be replaced with other acidic functional groups, such as a carboxylic acid or a tetrazole, to explore different hydrogen bonding patterns and physicochemical properties.

In the context of developing potent sigma receptor ligands based on a 1-aralkyl-4-benzylpiperazine scaffold, optimization involved varying the aralkyl group at the 1-position. researchgate.net This highlights the importance of exploring the chemical space around the piperazine nitrogen to improve affinity and selectivity. Although the target compound has a sulfonamide at this position, the principle of modifying this site to fine-tune activity remains a valid strategy.

The following table outlines potential optimization strategies for a lead compound based on the this compound scaffold.

| Optimization Strategy | Chemical Modification | Desired Outcome |

| Enhance Binding Affinity | Systematic substitution on the benzyl ring | Increased potency |

| Modulate Physicochemical Properties | N-alkylation of the sulfonamide | Improved lipophilicity and metabolic stability |

| Explore Alternative Interactions | Bioisosteric replacement of the sulfonamide | Novel binding modes and improved properties |

| Fine-tune Selectivity | Introduction of chiral centers | Enhanced selectivity for the target |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 4-benzylpiperazine-1-sulfonamide, might interact with a biological target, typically a protein or enzyme.

Recent studies have utilized molecular docking to investigate the potential of various sulfonamide derivatives. For instance, docking studies on novel sulfonamide derivatives have been performed to estimate their binding energy against bacterial receptors like dihydropteroate (B1496061) synthase (DHPS). nih.gov Similarly, the binding modes of piperazine-tethered bergenin (B1666849) hybrids with the Bcl-2 protein have been elucidated through docking, revealing key hydrogen bond interactions that contribute to their anticancer activity. nih.gov In the context of sigma receptor affinity, docking simulations of benzylpiperidine and benzylpiperazine derivatives have helped to rationalize their binding modes and affinities. nih.gov These studies often reveal that specific structural features, such as the piperidine (B6355638) nitrogen and hydrophobic moieties, play a critical role in ligand-receptor interactions. nih.gov

The insights gained from molecular docking are instrumental in structure-based drug design, allowing for the rational modification of lead compounds to enhance their binding affinity and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) in Ligand Design

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. DFT has been successfully used to study various properties of aryl sulfonyl piperazine (B1678402) derivatives. researchgate.net These calculations can determine optimized molecular geometries, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding charge distribution and reactivity. researchgate.net

For example, DFT studies on aryl sulfonyl piperazine derivatives have identified that negative electrostatic potential is often localized on the sulfonamide group, while positive potential is found on hydrogen atoms, indicating sites for potential interactions. researchgate.net The energy gap between the HOMO and LUMO orbitals can explain electronic transitions within the molecule. researchgate.net Such quantum chemical investigations have been applied to a range of sulfonamide derivatives to predict their reactivity, stability, and potential for non-linear optical applications. researchgate.netbohrium.com These theoretical findings are often corroborated by experimental data, such as FT-IR and NMR spectroscopy, providing a comprehensive understanding of the molecule's properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

QSAR studies have been conducted on derivatives of 4-benzylpiperidine, a structurally related scaffold, to understand their activity as CCR5 antagonists. nih.gov These analyses have revealed the importance of specific physicochemical properties, such as lipophilicity and the presence of electron-donating substituents, for binding affinity. nih.gov Different QSAR approaches, including Hansch analysis and 3D-QSAR methods like Molecular Shape Analysis (MSA) and Receptor Surface Analysis (RSA), have been employed to build predictive models. nih.gov These models highlight the significance of factors like relative negative charge and hydrophobicity in determining the biological response. nih.gov The predictive power of QSAR models is crucial for prioritizing the synthesis of compounds with the highest potential for desired biological activity. nih.govmdpi.com

X-ray Crystallography for Elucidating Binding Modes with Biological Targets

While a computational method in its data processing, X-ray crystallography is an experimental technique that provides the most definitive three-dimensional structure of a molecule and its interaction with a biological target at an atomic level. This information is invaluable for understanding the precise binding mode of a ligand.

Emerging Research Frontiers and Future Perspectives

Development of Novel Chemical Probes for Biological Systems

The structural backbone of 4-benzylpiperazine-1-sulfonamide makes it an attractive scaffold for the development of novel chemical probes. Chemical probes are essential tools for dissecting complex biological pathways and validating the function of potential drug targets. Derivatives of the parent compound, benzylpiperazine (BZP), have been recognized for their interaction with key neurotransmitter systems, and other related piperazines have been used to probe serotonin (B10506) function in psychiatric research. europa.eu

Future research is anticipated to focus on modifying the this compound structure to create highly potent and selective probes. This can be achieved by introducing specific functional groups that allow for attachment of reporter molecules, such as fluorophores or biotin tags, without compromising binding affinity to the target protein. Such probes would enable researchers to visualize the subcellular localization of target proteins, quantify target engagement of unlabeled drug candidates, and explore the dynamics of biological systems in real-time. The development of radio-labeled analogs could also facilitate positron emission tomography (PET) imaging studies to investigate the distribution of specific receptors or enzymes in the central nervous system.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The known pharmacology of benzylpiperazine primarily involves its action as a central nervous system stimulant, affecting the release and reuptake of dopamine (B1211576), serotonin, and noradrenaline. europa.euwikipedia.org The addition of the sulfonamide group to the piperazine (B1678402) ring, as in this compound, introduces a critical pharmacophore that is present in a wide range of clinically used drugs, suggesting the potential for novel biological activities.

Emerging research aims to move beyond the well-documented monoamine transporters to identify previously undiscovered targets. Studies on similar sulfonamide-piperazine hybrids have revealed inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov This indicates that this compound and its analogs could be valuable leads for investigating targets relevant to neurodegenerative diseases and pigmentation disorders.

Furthermore, a study on arylalkylsulfonyl piperazine derivatives identified high-affinity ligands for sigma receptors, highlighting another potential area of exploration. nih.gov The sigma-1 receptor, in particular, is a chaperone protein implicated in a variety of cellular functions and disease states. A comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels is a critical next step to uncover its full therapeutic potential and mechanism of action.

| Potential Biological Target Class | Examples | Therapeutic Relevance |

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | CNS disorders, Mood disorders |

| Enzymes | Acetylcholinesterase (AChE), Tyrosinase | Alzheimer's Disease, Parkinson's Disease |

| Sigma Receptors | σ1, σ2 | Neuroprotection, Psychiatric Disorders |

| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (5-HT), Dopamine Receptors | Schizophrenia, Depression |

Advanced Synthetic Methodologies for Diversified Analogue Libraries

The systematic exploration of the structure-activity relationship (SAR) of this compound requires the efficient synthesis of a large and diverse library of related analogues. Modern synthetic organic chemistry offers powerful tools to achieve this goal. Traditional methods for creating N-alkyl piperazine derivatives include reductive amination and nucleophilic substitution on alkyl halides. mdpi.com

More advanced, transition-metal-free synthesis strategies are now being developed to overcome the challenges of purification from metal catalysts. mdpi.com Furthermore, methodologies like the Buchwald-Hartwig amination can be employed for coupling the piperazine core with various aryl halides, allowing for extensive modification of the molecule. mdpi.com The synthesis of piperazine sulfonamide analogs has been successfully demonstrated, providing a template for future work. researchgate.net

A key future direction will be the application of combinatorial chemistry and high-throughput synthesis platforms. By employing "forward- and reverse-synthesis" approaches, where different building blocks are systematically combined, chemists can rapidly generate libraries with variations at multiple points on the this compound scaffold. nih.gov This will enable the exploration of how modifications to the benzyl (B1604629) ring, the piperazine core, and the sulfonamide group impact biological activity and selectivity, accelerating the discovery of new lead compounds.

| Synthetic Method | Description | Application for Analogue Libraries |

| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. mdpi.com | Introduction of diverse substituents on the piperazine nitrogen. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. mdpi.com | Coupling of various aryl groups to the piperazine core. |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution reaction on an aromatic ring with a nucleophile. mdpi.com | Attachment of heteroaromatic rings to the piperazine nitrogen. |

| Combinatorial Synthesis | Systematic combination of a set of chemical building blocks in all possible combinations. | Rapid generation of large, diverse libraries for high-throughput screening. |

Q & A

Q. Q1.1: What are the foundational steps for synthesizing 4-benzylpiperazine-1-sulfonamide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions to introduce the sulfonamide group onto the piperazine backbone. Key steps include:

- Step 1: Reaction of 4-benzylpiperazine with a sulfonyl chloride derivative under alkaline conditions (pH 8–10) to form the sulfonamide bond .

- Step 2: Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the final product .

- Intermediate Characterization: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm intermediate structures .

Q. Q1.2: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon frameworks, respectively .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Elemental Analysis: Combustion analysis for C, H, N, and S content to validate purity .

Advanced Synthesis and Optimization

Q. Q2.1: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and reaction efficiency .

- Catalyst Use: Tin(II) chloride or sodium nitrite to accelerate intermediate formation .

- Yield Tracking: Monitor reaction progress via TLC and adjust stoichiometry of reagents accordingly .

Q. Q2.2: What computational methods aid in designing derivatives of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock or Schrödinger Suite predict binding affinities to biological targets (e.g., enzymes or receptors) .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .

Biological Activity Profiling

Q. Q3.1: How is the antifungal activity of this compound evaluated in vitro?

Methodological Answer:

- Enzyme Inhibition Assays: Test against fungal tyrosinase using spectrophotometric methods (e.g., L-DOPA oxidation to dopachrome) .

- MIC Determination: Minimum inhibitory concentration (MIC) assays against Candida spp. or Aspergillus spp. in Sabouraud dextrose broth .

Q. Q3.2: What strategies are used to assess receptor selectivity in piperazine-sulfonamide derivatives?

Methodological Answer:

- Radioligand Binding Assays: Compete with labeled ligands (e.g., [3H]-naltrindole for δ-opioid receptors) to measure Ki values .

- Functional Assays: cAMP accumulation or calcium flux assays to evaluate agonist/antagonist effects .

Data Contradictions and Resolution

Q. Q4.1: How can conflicting data on sulfonamide bioactivity be resolved?

Methodological Answer:

- Structural Reanalysis: Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

- Dose-Response Curves: Repeat assays across multiple concentrations to confirm potency trends .

- Meta-Analysis: Compare results with structurally similar compounds (e.g., 1-(1,3-benzodioxol-5-ylmethyl)-4-sulfonylpiperazines) to identify trends .

Stability and Solubility Profiling

Q. Q5.1: What methods ensure stability of this compound in aqueous solutions?

Methodological Answer:

Q. Q5.2: How can solubility challenges be addressed for in vitro studies?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt Formation: Synthesize hydrochloride or mesylate salts to improve dissolution .

Toxicity and Safety Considerations

Q. Q6.1: What protocols mitigate toxicity risks during handling?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .

- Waste Disposal: Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Structure-Activity Relationship (SAR) Studies

Q. Q7.1: How do substituents on the benzyl ring influence biological activity?

Methodological Answer:

Q. Q7.2: What role does the piperazine ring conformation play in target engagement?

Methodological Answer:

- Chair vs. Boat Conformation: Chair conformation optimizes hydrogen bonding with active sites (e.g., Mcl-1 binding pocket) .

- N-Methylation: Reduces basicity, altering membrane permeability and CNS penetration .

In Vivo Translation Challenges

Q. Q8.1: How can in vitro data be extrapolated to in vivo models?

Methodological Answer:

- ADME Profiling: Assess pharmacokinetics (PK) using LC-MS/MS for plasma concentration-time curves .

- Metabolite Identification: Liver microsome assays to predict hepatic clearance pathways .

Handling and Storage Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.